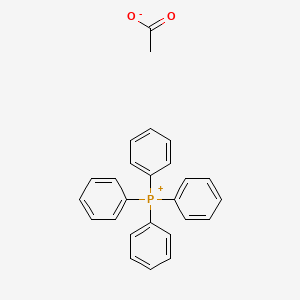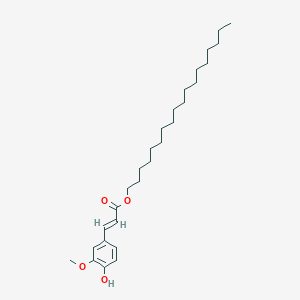
Tetraphenylphosphonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraphenylphosphonium acetate is an organophosphorus compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{P} ). It is a quaternary phosphonium salt where the phosphorus atom is bonded to four phenyl groups and one acetate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium acetate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_6\text{H}_5)_4\text{PCl} + \text{NaOAc} \rightarrow \text{(C}_6\text{H}_5)_4\text{POAc} + \text{NaCl} ]
The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to filtration and recrystallization to obtain the pure compound .
化学反应分析
Types of Reactions: Tetraphenylphosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Tetraphenylphosphonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a probe for studying mitochondrial membrane potential due to its ability to accumulate in mitochondria.
Medicine: It is investigated for its potential use in tumor imaging and as a drug delivery agent targeting mitochondria.
Industry: It is used in the production of light-emitting diodes (LEDs) and other electronic devices due to its ability to enhance the crystallinity and dimensionality of perovskite layers
作用机制
Tetraphenylphosphonium acetate exerts its effects primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to penetrate the hydrophobic barriers of plasma and mitochondrial membranes. Once inside the mitochondria, it accumulates in response to the negative inner transmembrane potential. This accumulation can lead to various effects, including the disruption of mitochondrial function and the induction of apoptosis in cancer cells .
相似化合物的比较
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Comparison: Tetraphenylphosphonium acetate is unique among its analogs due to the presence of the acetate anion, which imparts distinct reactivity and solubility properties. Unlike the halide analogs, this compound can participate in esterification and other acetate-specific reactions, making it more versatile in certain synthetic applications .
属性
CAS 编号 |
64564-22-3 |
|---|---|
分子式 |
C26H23O2P |
分子量 |
398.4 g/mol |
IUPAC 名称 |
tetraphenylphosphanium;acetate |
InChI |
InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
HLNHDVOODYDVRZ-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)


![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)





